molecular formula C15H17N7O3S2 B11079680 (2Z)-2-{(1R,2R,5S)-2-[4-(3-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide (non-preferred name)

(2Z)-2-{(1R,2R,5S)-2-[4-(3-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide (non-preferred name)

Cat. No.: B11079680
M. Wt: 407.5 g/mol
InChI Key: GQUKBEGEFBKXKJ-KWMALQJNSA-N
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Description

The compound “(2Z)-2-{(1R,2R,5S)-2-[4-(3-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrazole ring, a bicyclic system, and a hydrazinecarbothioamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the tetrazole ring, the construction of the bicyclic system, and the introduction of the hydrazinecarbothioamide group. Common reagents and conditions used in these steps may include:

  • Formation of the tetrazole ring: This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
  • Construction of the bicyclic system: This step may involve cyclization reactions using suitable starting materials and catalysts.
  • Introduction of the hydrazinecarbothioamide group: This can be done by reacting the intermediate compound with hydrazine and carbon disulfide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

  • Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
  • Reduction: The nitro group (if present) can be reduced to an amine.
  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions would vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving tetrazole-containing compounds.

    Medicine: As a potential drug candidate for treating diseases where the unique structure of the compound can interact with specific biological targets.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. For example, in a biological context, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The pathways involved would vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other tetrazole-containing molecules, bicyclic systems, and hydrazinecarbothioamide derivatives. Examples include:

  • 5-Phenyl-1H-tetrazole
  • Bicyclo[3.2.1]octane derivatives
  • Hydrazinecarbothioamide analogs

Uniqueness

The uniqueness of the compound lies in its combination of structural features, which may confer specific properties such as enhanced binding affinity to biological targets, improved stability, or unique reactivity in chemical transformations.

Properties

Molecular Formula

C15H17N7O3S2

Molecular Weight

407.5 g/mol

IUPAC Name

[(Z)-[(1R,2R,5S)-2-[4-(3-methoxyphenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea

InChI

InChI=1S/C15H17N7O3S2/c1-23-9-4-2-3-8(5-9)21-15(27)22(20-19-21)11-6-10(17-18-14(16)26)13-24-7-12(11)25-13/h2-5,11-13H,6-7H2,1H3,(H3,16,18,26)/b17-10-/t11-,12+,13+/m1/s1

InChI Key

GQUKBEGEFBKXKJ-KWMALQJNSA-N

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=S)N(N=N2)[C@@H]3C/C(=N/NC(=S)N)/[C@H]4OC[C@@H]3O4

Canonical SMILES

COC1=CC=CC(=C1)N2C(=S)N(N=N2)C3CC(=NNC(=S)N)C4OCC3O4

Origin of Product

United States

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